Cas no 17082-12-1 (Diazene, 1,2-diphenyl-,(1E)-)

Diazene, 1,2-diphenyl-,(1E)- structure
Diazene, 1,2-diphenyl-,(1E)- structure
Productnaam:Diazene, 1,2-diphenyl-,(1E)-
CAS-nummer:17082-12-1
MF:C12H10N2
MW:182.221202373505
CID:167190
PubChem ID:2272

Diazene, 1,2-diphenyl-,(1E)- Chemische en fysische eigenschappen

Naam en identificatie

    • Diazene, 1,2-diphenyl-,(1E)-
    • (E)-1,2-Diphenyldiazene
    • (E)-Diphenyldiazene
    • Diazene, diphenyl-, (E)-
    • Diazene,diphenyl-,(trans)-
    • trans-Azobenzene
    • (E)-Azobenzene
    • Benzene, azobis-
    • NSC-2102
    • DTXSID8020123
    • Azobenzene, 96%
    • azobenzene
    • Azobenzeen
    • A937000
    • SCHEMBL565791
    • AKOS016042359
    • F0U1H6UG5C
    • (Z)-diphenyldiazene
    • Azobenzeen [Dutch]
    • NCGC00254531-01
    • NCGC00094554-03
    • Azodibenzene
    • BSPBio_003031
    • PHENYLBUTAZONE IMPURITY D [EP IMPURITY]
    • SY048268
    • DTXCID40123
    • USAF EK-704
    • Tox21_300495
    • KBio2_002544
    • Spectrum4_000448
    • C19334
    • Z1238795333
    • Azobenzene, (E)-
    • NCGC00094554-01
    • CHEBI:58996
    • diphenyl diimide
    • AS-48863
    • CHEBI:190358
    • (E)-diphenyl-diazene
    • (Z)-azobisbenzene
    • E/Z-Azobenzene
    • WLN: RNUNR
    • Spectrum5_001109
    • Azodibenzeneazofume
    • Benzene, azodi-
    • Caswell No. 064
    • Q27126386
    • Azobenzide
    • EINECS 203-102-5
    • Diphenyldiimide
    • Diazene, diphenyl-, (Z)-
    • Azobisbenzene
    • Azobenzene, Reagent
    • 1080-16-6
    • NCGC00091871-01
    • Diazene, 1,2-diphenyl-
    • MFCD00003022
    • DMLAVOWQYNRWNQ-BUHFOSPRSA-N
    • Azobenzene, 98%
    • AZOBENZENE [HSDB]
    • 103-33-3
    • NCGC00091871-03
    • NCGC00091871-02
    • CCRIS 65
    • AZOBENZENE [IARC]
    • IDI1_000502
    • BDBM115180
    • HMS1921N05
    • AZOBENZENE [MI]
    • (E)-azobenzol
    • 1-16-00-00218 (Beilstein Handbook Reference)
    • Benzofume
    • NCGC00091871-04
    • NSC 2102
    • Spectrum2_001433
    • 17082-12-1
    • Benzeneazobenzene
    • 1,2-Diphenyldiazene
    • Azobenzene, analytical standard
    • AI3-14611
    • BRN 0742609
    • SCHEMBL32032
    • NCI-C02926
    • A0565
    • CHEBI:58997
    • NCGC00091871-05
    • FT-0622525
    • HSDB 1513
    • AMY6986
    • CAS-103-33-3
    • NSC2102
    • Benzene, azodi
    • ENT 14,611
    • cis-Azobenzene
    • CHEMBL3039456
    • CS-6935
    • (E)-azodibenzene
    • DTXSID601026524
    • EN300-83247
    • Azobenzol
    • KBioGR_000836
    • CHEMBL58835
    • Q410056
    • NCGC00091871-06
    • Azofume
    • HY-B2127
    • Q27444428
    • NINDS_000502
    • 1,2-Diphenyldiazene; Phenylbutazone Imp. D (EP); Azobenzene; Phenylbutazone Impurity D
    • (Z)-azodibenzene
    • HMS501J04
    • FD10474
    • (Z)-Azobenzene
    • Azobenzene, PESTANAL(R), analytical standard
    • SPECTRUM1501172
    • KBio3_002531
    • Tox21_201458
    • AKOS015903807
    • EPA Pesticide Chemical Code 007401
    • KBio1_000502
    • Diazene, diphenyl-
    • NS00010852
    • (Z)-azobenzol
    • Spectrum_001987
    • J-000939
    • YSWG558
    • UNII-F0U1H6UG5C
    • NCGC00094554-02
    • KBio2_007680
    • Spectrum3_001476
    • KBioSS_002553
    • NCGC00259009-01
    • Diazobenzene
    • 4-(phenylazo)benzene
    • CCG-39013
    • Azobenzene Melting Point Standard
    • Diphenyldiazene
    • SPBio_001566
    • DivK1c_000502
    • CHEMBL3184266
    • KBio2_005112
    • (E)-azobisbenzene
    • MDL: MFCD00003022
    • Inchi: InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/b14-13+
    • InChI-sleutel: DMLAVOWQYNRWNQ-BUHFOSPRSA-N
    • LACHT: C1=CC=C(C=C1)/N=N/C2=CC=CC=C2

Berekende eigenschappen

  • Exacte massa: 182.0845
  • Monoisotopische massa: 182.084398
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 157
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 24.7
  • XLogP3: 3.8

Experimentele eigenschappen

  • Dichtheid: 1.02
  • Smeltpunt: 154 °F (NTP, 1992)
  • Kookpunt: 293°Cat760mmHg
  • Vlampunt: 122.9°C
  • Brekindex: INDEX OF REFRACTION: 1.6266 @ 78 °C/D
  • PSA: 24.72
  • LogboekP: log Kow = 3.82

Related Articles

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd